molecular formula C11H9Cl2N3O B5770121 N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5770121
M. Wt: 270.11 g/mol
InChI Key: KRFUZPKKXWHHKN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry: N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as an intermediate in the synthesis of various bioactive molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: This compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development.

Industry: In the agricultural industry, this compound is explored for its herbicidal and fungicidal properties. It is used in the formulation of pesticides to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways: By inhibiting these enzymes, the compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)succinamic acid
  • N-(2,5-dichlorophenyl)-4-hydroxybenzamide
  • 1-(2,5-dichlorophenyl)piperazine dihydrochloride

Comparison: N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group. This structural uniqueness contributes to its distinct biological activity and makes it a valuable compound for research and development. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, leading to variations in its efficacy and safety profile.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-6-7(12)2-3-8(9)13/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFUZPKKXWHHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329714
Record name N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

311812-82-5
Record name N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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